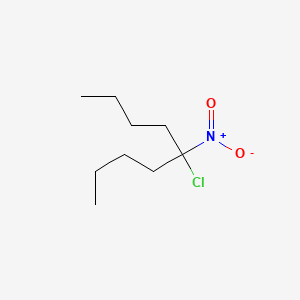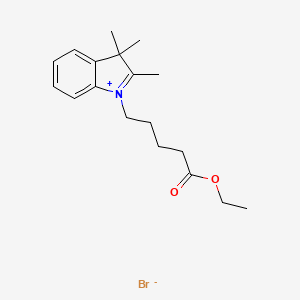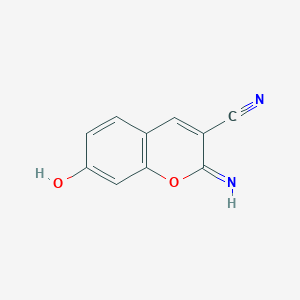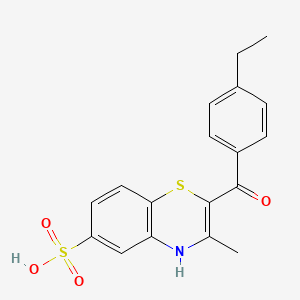
3-(2,6-Dipyridin-2-ylpyridin-4-yl)oxypropan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,6-Dipyridin-2-ylpyridin-4-yl)oxypropan-1-ol is an organic compound with the molecular formula C₁₈H₁₇N₃O₂ It is characterized by the presence of a pyridine ring system and a hydroxypropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Dipyridin-2-ylpyridin-4-yl)oxypropan-1-ol typically involves the reaction of 4-chloro-2,6-dipyridin-2-ylpyridine with 1,3-propanediol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the propanediol attacks the chloro-substituted pyridine, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
3-(2,6-Dipyridin-2-ylpyridin-4-yl)oxypropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The pyridine rings can be reduced under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a reduced pyridine derivative.
Substitution: Formation of various substituted derivatives depending on the reagent used.
科学的研究の応用
3-(2,6-Dipyridin-2-ylpyridin-4-yl)oxypropan-1-ol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Potential use in the development of bioactive molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the synthesis of advanced materials and polymers.
作用機序
The mechanism of action of 3-(2,6-Dipyridin-2-ylpyridin-4-yl)oxypropan-1-ol involves its interaction with specific molecular targets. The pyridine rings can coordinate with metal ions, forming stable complexes. These complexes can exhibit unique properties, such as catalytic activity or biological activity. The hydroxypropyl group can also participate in hydrogen bonding, influencing the compound’s overall behavior .
類似化合物との比較
Similar Compounds
4-(2,6-Dipyridin-4-ylpyridin-4-yl)benzonitrile: Similar structure but with a benzonitrile group instead of a hydroxypropyl group.
2,2’6’,2’'-Terpyridine: A related compound with three pyridine rings but lacking the hydroxypropyl group.
Uniqueness
3-(2,6-Dipyridin-2-ylpyridin-4-yl)oxypropan-1-ol is unique due to the presence of the hydroxypropyl group, which imparts additional functionality and potential for hydrogen bonding. This makes it a versatile ligand in coordination chemistry and a valuable compound in various applications .
特性
CAS番号 |
238075-49-5 |
|---|---|
分子式 |
C18H17N3O2 |
分子量 |
307.3 g/mol |
IUPAC名 |
3-(2,6-dipyridin-2-ylpyridin-4-yl)oxypropan-1-ol |
InChI |
InChI=1S/C18H17N3O2/c22-10-5-11-23-14-12-17(15-6-1-3-8-19-15)21-18(13-14)16-7-2-4-9-20-16/h1-4,6-9,12-13,22H,5,10-11H2 |
InChIキー |
VAXUMMZBTNBCLW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)OCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Phenol, 4-chloro-2,6-bis[(E)-[(2,4,6-trimethylphenyl)imino]methyl]-](/img/structure/B14241164.png)
![{[(3R)-3-(Carboxyamino)-2-oxobutanoyl]sulfanyl}acetic acid](/img/structure/B14241166.png)






![8-{3-[4-(3-Ethyloxiran-2-YL)but-2-EN-1-YL]oxiran-2-YL}octanoic acid](/img/structure/B14241202.png)
![1,10-Phenanthrolinium, 1-[2-(4-bromophenyl)-2-oxoethyl]-, bromide](/img/structure/B14241209.png)


![N,N'-bis[2-(cyclohexen-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B14241233.png)

